6-(4-isobutylphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. This compound is characterized by the presence of a pyridazine ring substituted with a 4-isobutylphenyl group. Pyridazinones, including this specific derivative, have been investigated for various pharmacological properties, such as anti-inflammatory, analgesic, and antibacterial activities .
The compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is synthesized from simpler precursors through various organic reactions, including the Mannich reaction and condensation reactions involving pyridazine derivatives. The classification of this compound falls within medicinal chemistry, particularly in the development of new therapeutic agents .
The synthesis of 6-(4-isobutylphenyl)pyridazin-3(2H)-one typically involves several steps:
The yield of 6-(4-isobutylphenyl)pyridazin-3(2H)-one can vary based on reaction conditions but generally falls within satisfactory ranges. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 6-(4-isobutylphenyl)pyridazin-3(2H)-one consists of a pyridazine ring fused with a phenyl group substituted at the para position with an isobutyl group. The molecular formula can be represented as .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
6-(4-isobutylphenyl)pyridazin-3(2H)-one can participate in various chemical reactions due to its functional groups:
These reactions contribute to its potential modification for enhanced biological activity .
The mechanism of action for 6-(4-isobutylphenyl)pyridazin-3(2H)-one involves its interaction with specific biological targets:
Experimental data suggest that modifications to the structure can enhance potency against specific targets .
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
6-(4-isobutylphenyl)pyridazin-3(2H)-one has potential applications in various fields:
Research continues to explore its efficacy and safety profiles in clinical settings .
Pyridazin-3(2H)-one derivatives have evolved from early cardiovascular agents to versatile scaffolds in modern drug discovery. Initial interest emerged in the 1980s with pimobendan and zardaverine, which combined phosphodiesterase III (PDE-III) inhibition with positive inotropic effects for heart failure management [5] [6]. The core’s synthetic flexibility enabled systematic exploration of structure-activity relationships (SAR), leading to substitutions at positions 4 and 6 that modulate target affinity and selectivity. By the 2000s, research expanded into anti-inflammatory and oncology domains, leveraging the scaffold’s ability to mimic endogenous ligands and interact with diverse biological targets like GPCRs and kinases [1] [5]. Computational advances in the 2010s–2020s facilitated scaffold repurposing, transforming failed candidates (e.g., FPR ligands) into hits for new targets through inverse virtual screening [1].
Table 1: Historical Milestones in Pyridazinone Drug Development
Time Period | Key Compounds | Therapeutic Area | Structural Innovation |
---|---|---|---|
1980s–1990s | Pimobendan, Zardaverine | Cardiovascular | 4,5-Dihydropyridazinones with PDE-III inhibition |
2000–2010 | Arylpiperazine derivatives | CNS (α1-adrenoceptor antagonists) | N-alkylation with polymethylene spacers |
2010–2020 | COX-II inhibitors (e.g., celecoxib analogs) | Anti-inflammatory | 6-Aryl substitutions with sulfonamide groups |
2020–Present | Repurposed pyridazinones (e.g., Floresta et al.) | Oncology/Inflammation | 4,6-Disubstitution with isobutylphenyl |
4,6-Disubstituted pyridazin-3(2H)-ones demonstrate enhanced binding precision due to synergistic steric and electronic effects. Computational studies reveal that hydrophobic substituents at position 4 (e.g., alkylcarboxamido groups) enhance membrane permeability, while position 6 aryl groups enable π-stacking with target proteins. In a landmark study, Floresta et al. screened 52 pyridazinone analogs via inverse virtual screening (iVS), combining pharmacophore modeling and molecular docking [1]. Aspartate aminotransferase emerged as a high-affinity target, with binding stabilized by:
These derivatives show dual therapeutic promise:
Table 2: SAR of 4,6-Disubstituted Pyridazin-3(2H)-ones
Position 4 Substituent | Position 6 Substituent | Primary Target | Biological Activity | Affinity (Ki or IC50) |
---|---|---|---|---|
-COCH3 | 4-(CH3)2CHCH2-C6H4 | Aspartate aminotransferase | Metabolic disruption | 0.82 µM (docking score) [1] |
-CONHC3H7 | 3-Fluoro-4-methoxyphenyl | COX-II | Anti-inflammatory | 0.12 µM [5] |
-NH2 | Phenyl | HCT116 cells | Anti-proliferative | IC50 = 18.7 µM [2] |
The strategic selection of 6-(4-isobutylphenyl)pyridazin-3(2H)-one arises from its structural and mechanistic congruence with validated pharmacophores:
This compound’s dual mechanism—simultaneously targeting inflammatory enzymes and cancer metabolism—positions it as a lead for multifactorial diseases.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: